molecular formula C17H18N2O3 B1206836 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole CAS No. 41400-85-5

1-Benzyl-3-(2,3-dihydroxypropoxy)indazole

Katalognummer B1206836
CAS-Nummer: 41400-85-5
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: DNRGADIEZZFWOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-Benzyl-3-(2,3-dihydroxypropoxy)indazole” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound . It has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .


Synthesis Analysis

The synthesis of “1-Benzyl-3-(2,3-dihydroxypropoxy)indazole” involves preparing certain derivatives of 1-benzyl-3-hydroxy indazole with a hydroxylated ether side chain . There are two derivatives, namely 3-hydroxy-propoxy and 3 (beta, alpha dihydroxy propoxy) 1 benzyl indazole, available by means of the described method .

Wissenschaftliche Forschungsanwendungen

Pharmacological and Toxicological Studies

1-Benzyl-3-(2,3-dihydroxypropoxy)-indazole, also known as benzidol, has been studied for its pharmacological properties. Research has shown that benzidol possesses significant anti-inflammatory, analgesic, and antipyretic properties. It demonstrates a lower acute toxicity compared to other similar drugs like benzidamine and phenylbutazone. Long-term treatment with benzidol in various animal models did not present any pathological alteration, indicating its potential for safe usage in medical treatments (Propker, Pongrácz, & Szabo, 1976).

Activation of Nitric Oxide Receptor

Research involving the synthesis and evaluation of novel pyrazoles and indazoles, including 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, has indicated its role as an activator of the nitric oxide receptor, soluble guanylate cyclase. This activity is significant for inhibiting platelet aggregation, a key factor in preventing thrombosis. The study highlights the importance of the indazole structure and its substitutions in maintaining enzyme activity, suggesting potential therapeutic applications in cardiovascular diseases (Selwood et al., 2001).

Anticancer Activity

Further research has explored the anticancer mechanisms of certain indazole derivatives, particularly focusing on human lung cancer cell lines. YC-1, a derivative of 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, has shown promising selective toxicity against specific cancer cell lines. The mechanism includes the inhibition of cell growth, induction of apoptosis, and inhibition of metastatic proteins like MMP-2 and MMP-9. This suggests its potential as a chemotherapy agent against lung cancer (Chen et al., 2008).

Synthesis and Chemical Modification

The compound's chemical modification has been a subject of study too. For example, the synthesis and biological evaluation of its analogues as antiplatelet agents have been investigated. The study on 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) and its derivatives shows potential in developing new therapeutic agents for treating diseases like sepsis and septic shock, highlighting the versatility of the indazole structure in medicinal chemistry (Lee et al., 2001).

Radio-sensitizing Effects

Studies have also been conducted on the radiosensitizing effects of YC-1 on hypoxic human lung adenocarcinoma cells. This research is crucial in exploring new ways to enhance the efficacy of radiation therapy in cancer treatment. The study found that YC-1 could significantly enhance the radiosensitivity of hypoxic cells, suggesting its potential use in combination with radiation therapy for treating lung cancer (Qin et al., 2012).

Eigenschaften

IUPAC Name

3-(1-benzylindazol-3-yl)oxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-11-14(21)12-22-17-15-8-4-5-9-16(15)19(18-17)10-13-6-2-1-3-7-13/h1-9,14,20-21H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRGADIEZZFWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961661
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2,3-dihydroxypropoxy)indazole

CAS RN

41400-85-5
Record name Benzidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041400855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Reactant of Route 3
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.